![molecular formula C16H17NO2 B13094356 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one CAS No. 160320-10-5](/img/structure/B13094356.png)
1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one
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Overview
Description
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a tricyclic ketone featuring a benzo[cd]indole core with a pivaloyl (tert-butyl carbonyl) group at the N1 position and a partially saturated ring system. This compound is a critical intermediate in the synthesis of ergot alkaloids, such as lysergic acid, due to its structural resemblance to the ergoline scaffold . Its synthesis typically involves the acylation of Uhle’s ketone (3,4-dihydrobenz[cd]indol-5(1H)-one) with pivaloyl chloride, leveraging the steric bulk of the pivaloyl group to modulate reactivity and regioselectivity in subsequent transformations .
Preparation Methods
Preparation Methods
Acylation of 3,4-Dihydrobenzo[cd]indol-5(1H)-one
The most common and direct approach to prepare 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is via acylation of the parent 3,4-dihydrobenzo[cd]indol-5(1H)-one with pivaloyl chloride or pivalic anhydride under controlled conditions.
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- Use of pivaloyl chloride as acylating agent.
- Presence of a base such as triethylamine or pyridine to neutralize HCl formed.
- Solvent: Anhydrous dichloromethane or tetrahydrofuran.
- Temperature: Typically 0°C to room temperature to minimize side reactions.
- Reaction time: Several hours until completion monitored by TLC or HPLC.
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- The lone pair on the nitrogen atom of the indole ring attacks the electrophilic carbonyl carbon of pivaloyl chloride.
- Formation of the amide bond with release of chloride ion.
- Base scavenges the released HCl to drive the reaction forward.
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- Reported yields range from 70% to 85% under optimized conditions.
Alternative Synthetic Routes
Though direct acylation is predominant, other synthetic routes have been explored to construct the dihydrobenzo[cd]indol-5(1H)-one core followed by pivaloylation:
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- Construction of the indole core via Fischer indole synthesis or Pd(0)-catalyzed Larock indole cyclization starting from appropriate hydrazones or o-iodoanilines and alkynes.
- Reduction or partial hydrogenation to obtain the 3,4-dihydro derivative.
- Pivaloylation as described above.
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- Allows introduction of substituents on the indole ring prior to acylation.
- Provides access to analogues for structure-activity relationship studies.
Purification and Characterization
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- Column chromatography on silica gel using gradients of ethyl acetate/hexane.
- Recrystallization from suitable solvents such as ethanol or ethyl acetate.
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- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of pivaloyl group (tert-butyl singlet near 1.2 ppm), carbonyl carbons (~175 ppm in ¹³C NMR).
- Mass Spectrometry: Molecular ion peak consistent with C17H19NO2.
- IR Spectroscopy: Strong amide carbonyl stretch near 1650 cm⁻¹.
- Elemental Analysis: Confirms purity and composition.
Comparative Data Table of Preparation Methods
Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|
Direct Acylation | 3,4-Dihydrobenzo[cd]indol-5(1H)-one | Pivaloyl chloride, base, DCM, 0-RT°C | 70-85 | Straightforward, high yield | Requires pure starting indole |
Stepwise Synthesis + Acylation | Hydrazones or o-iodoanilines + alkynes | Pd(0)-catalysis, reduction, then pivaloylation | 50-75 | Allows functionalization | Multi-step, longer synthesis time |
Fischer Indole + Acylation | Phenylhydrazines + ketones | Acidic conditions, then pivaloylation | 60-70 | Classical method, well-established | Moderate yields, side reactions |
Research Findings and Optimization Notes
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- Use of dry solvents and inert atmosphere (nitrogen or argon) improves yields by preventing hydrolysis of acyl chloride.
- Slow addition of pivaloyl chloride at low temperature controls exothermicity and reduces side reactions.
- Excess base ensures complete neutralization of HCl, preventing protonation of the indole nitrogen which would inhibit acylation.
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- Over-acylation or acylation at other nucleophilic sites is minimal due to steric hindrance from the pivaloyl group.
- Hydrolysis of pivaloyl chloride leads to pivalic acid formation, reducing reagent efficiency.
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- Industrial synthesis favors direct acylation due to simplicity and cost-effectiveness.
- Continuous flow reactors can improve heat management and reaction control.
Chemical Reactions Analysis
Types of Reactions: 1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones under specific conditions.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced indole derivatives .
Scientific Research Applications
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Its derivatives are being explored for their anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one involves its interaction with specific molecular targets. It has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and biological or synthetic implications:
Research Findings and Data Tables
Key Physicochemical Properties
Property | 1-Pivaloyl Derivative | Uhle’s Ketone | SF3 (Quinolinone) | Aristololactam I |
---|---|---|---|---|
Molecular Weight | ~273.3 g/mol | ~187.2 g/mol | ~279.3 g/mol | ~293.3 g/mol |
Solubility | Low in polar solvents | Moderate | Moderate in DMSO | Low |
Melting Point | Not reported | 160–162°C | >350°C (decomposes) | >350°C |
Bioactivity | Non-toxic intermediate | Non-toxic | Non-toxic | Cytotoxic |
Biological Activity
1-Pivaloyl-3,4-dihydrobenzo[cd]indol-5(1H)-one is a synthetic compound belonging to the class of indole derivatives. Its unique structure includes a pivaloyl group that enhances its biological activity. This article explores the compound's biological activities, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H17NO, with a molecular weight of approximately 255.31 g/mol. The compound features a carbonyl group (C=O) as part of the pivaloyl moiety, which contributes to its reactivity and biological potential. The structural characteristics allow for various electrophilic and nucleophilic reactions, making it a versatile scaffold for drug development.
Anticancer Properties
Research indicates that derivatives of benzo[cd]indoles, including this compound, exhibit significant anticancer activities. These compounds may induce apoptosis and inhibit cell proliferation through interactions with specific biological targets such as enzymes or receptors involved in cancer pathways.
A study demonstrated that related compounds could inhibit tumor growth in various cancer cell lines, highlighting their potential as therapeutic agents against cancer types resistant to conventional treatments .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may activate apoptotic pathways in cancer cells.
- Enzyme Inhibition: It may inhibit enzymes critical for cancer cell survival and proliferation.
- Cell Cycle Arrest: Compounds in this class have been shown to disrupt normal cell cycle progression.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Acylation Reactions: Utilizing pivaloyl chloride in the presence of bases to form amides or esters.
- Cyclization Techniques: Employing cyclization reactions that form the fused ring system characteristic of indoles.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
Properties
CAS No. |
160320-10-5 |
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Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(2,2-dimethylpropanoyl)-3,4-dihydrobenzo[cd]indol-5-one |
InChI |
InChI=1S/C16H17NO2/c1-16(2,3)15(19)17-9-10-7-8-13(18)11-5-4-6-12(17)14(10)11/h4-6,9H,7-8H2,1-3H3 |
InChI Key |
QVZGKXYWOCDMEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1C=C2CCC(=O)C3=C2C1=CC=C3 |
Origin of Product |
United States |
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